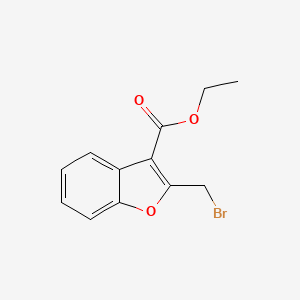
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (2-CPTFMN) is a synthetic compound that has been the subject of scientific research in the past few years. It is a derivative of nicotinonitrile, a compound derived from nicotine, and is of interest to scientists due to its potential applications in various fields.
Scientific Research Applications
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been studied for its potential applications in various fields. It has been found to have anti-inflammatory and anti-oxidant properties, and has been investigated as a potential drug for treating various diseases. It has also been studied for its potential use in the development of new materials, such as organic solar cells and organic light emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It is also believed to have antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and anti-oxidant properties. In animal models, it has been found to reduce inflammation and oxidative stress, and to improve wound healing. It has also been found to have neuroprotective effects, and to reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a low cost. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that this compound is a highly toxic compound, and should be handled with caution in the laboratory.
Future Directions
There are several potential future directions for research on 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile. One potential direction is to further investigate its potential as an anti-inflammatory and anti-oxidant agent. Another potential direction is to investigate its potential as a drug for treating various diseases, such as neurodegenerative diseases. Additionally, further research could be done on its potential use in the development of new materials, such as organic solar cells and organic light emitting diodes. Finally, its potential toxicity could be further investigated, in order to better understand its safety profile.
Synthesis Methods
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is synthesized by reacting 4-chlorophenyl-6-phenyl-4-trifluoromethylnicotinonitrile (4-CPTFMN) with a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically conducted at a temperature between 70-80°C and is complete after about two hours.
properties
IUPAC Name |
2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2/c20-14-8-6-13(7-9-14)18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPTCLSIXTUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)
![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
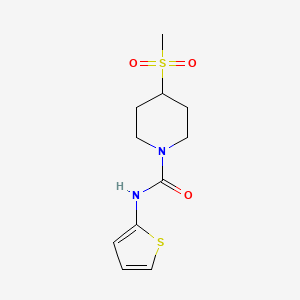
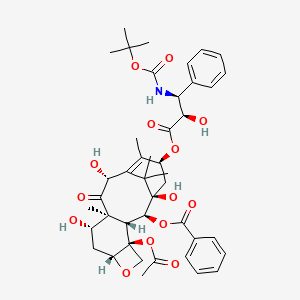
![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)

![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)
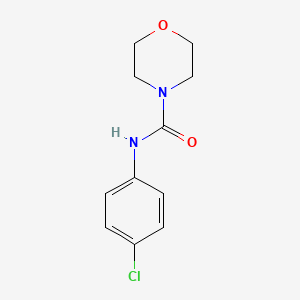
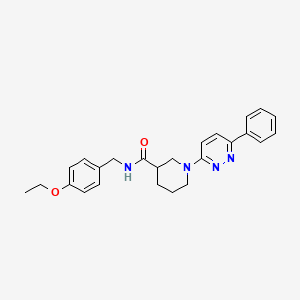
![8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617643.png)
![N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2617644.png)
